2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is an organic compound with a complex structure that includes phenoxy and piperazine moieties
Preparation Methods
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxyethanone intermediate. This intermediate is then reacted with 4-(3-phenoxybenzyl)piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and piperazine moieties allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other phenoxy and piperazine derivatives, such as:
2-(4-METHYLPHENOXY)TRIETHYLAMINE: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
4-METHOXYPHENYL (3-METHYLPHENOXY)ACETATE: Another related compound with phenoxy groups, used in different applications.
The uniqueness of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C26H28N2O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-21-10-12-23(13-11-21)30-20-26(29)28-16-14-27(15-17-28)19-22-6-5-9-25(18-22)31-24-7-3-2-4-8-24/h2-13,18H,14-17,19-20H2,1H3 |
InChI Key |
WJRLELJLMWTCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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